3-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one
Description
3-[4-(3,5-Dimethylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one is a heterocyclic compound featuring a quinazolinone core substituted at position 3 with a 4-(3,5-dimethylpiperidine-1-carbonyl)phenyl group and at position 2 with a sulfanylidene (C=S) moiety. Quinazolinones are well-studied scaffolds in medicinal chemistry due to their diverse biological activities, including kinase inhibition, antimicrobial, and anticancer properties . The 3,5-dimethylpiperidine substituent introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as solubility and membrane permeability.
Properties
CAS No. |
403728-01-8 |
|---|---|
Molecular Formula |
C22H23N3O2S |
Molecular Weight |
393.51 |
IUPAC Name |
3-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H23N3O2S/c1-14-11-15(2)13-24(12-14)20(26)16-7-9-17(10-8-16)25-21(27)18-5-3-4-6-19(18)23-22(25)28/h3-10,14-15H,11-13H2,1-2H3,(H,23,28) |
InChI Key |
IDEKQKHBEUDGHX-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Overview of Quinazolinone Compounds
Quinazolinones are a class of heterocyclic compounds known for their wide range of biological activities, including:
- Anticancer
- Antimicrobial
- Antiinflammatory
- Antidiabetic
- Neuroprotective
Research indicates that modifications in the quinazolinone structure can significantly influence its biological activity .
Anticancer Activity
Recent studies have shown that quinazolinone derivatives exhibit potent anticancer properties. For instance, compounds similar to the target compound have been evaluated for their ability to inhibit various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that the presence of bulky groups enhances anticancer activity. In vitro studies revealed that compounds with an IC50 range of 0.36–40.90 μM against MDA-MB-231 breast cancer cells were particularly effective .
Table 1: Anticancer Activity of Quinazolinone Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 0.36 | EGFR inhibition |
| Compound B | A549 | 15.00 | Apoptosis induction |
| Compound C | HeLa | 5.00 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial potential of quinazolinones has also been extensively studied. The target compound's structural features suggest it may possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. A study reported that certain quinazolinone derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA .
Table 2: Antimicrobial Activity of Quinazolinone Derivatives
| Compound | Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound D | S. aureus | 0.98 |
| Compound E | E. coli | 4.00 |
| Compound F | P. aeruginosa | 8.00 |
Enzyme Inhibition
Quinazolinones have been identified as inhibitors of various enzymes critical in disease processes. For example, compounds have shown promising results in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, which is crucial for developing antidiabetic drugs .
Case Studies
- Anticancer Screening : A study synthesized a series of quinazolinone derivatives and evaluated their anticancer activity against several cell lines, including breast and lung cancer models. The results highlighted that modifications in the piperidine moiety significantly impacted the efficacy against cancer cells, with one compound exhibiting an IC50 value of 5 μM against lung cancer cells .
- Antimicrobial Efficacy : Another investigation focused on the synthesis of novel quinazolinones and their antimicrobial properties against clinically relevant pathogens. The study found that specific structural modifications enhanced activity against resistant strains, indicating potential therapeutic applications .
The mechanisms through which quinazolinones exert their biological effects include:
- Inhibition of cell proliferation : Many derivatives induce apoptosis in cancer cells.
- Enzyme inhibition : Certain compounds inhibit key enzymes involved in metabolic pathways.
- Membrane disruption : Antimicrobial activity is often linked to the ability to disrupt bacterial membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 3-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one, we compare it with three classes of analogs: quinazolinone derivatives, sulfur-containing heterocycles, and piperidine/pyrrolidine-substituted compounds.
Table 1: Structural and Functional Comparison
Key Observations:
Sulfanylidene vs. However, this substitution may reduce metabolic stability compared to oxo analogs .
Piperidine vs. Piperazine Substituents : The 3,5-dimethylpiperidine group in the target compound introduces greater steric hindrance and lipophilicity (predicted logP: 3.5) compared to piperazine-sulfonyl derivatives (logP: 2.1), which could affect blood-brain barrier penetration .
Sulfur-Containing Moieties : The sulfanylidene group in the target compound differs from sulfonamides (e.g., ) in hydrogen-bonding capacity. Sulfonamides typically exhibit stronger hydrogen-bond acceptor properties due to the SO₂ group, whereas sulfanylidenes may participate in π-π stacking or hydrophobic interactions .
Table 2: Crystallographic Data of Related Compounds (Methodology)
Structural Insights :
- The use of SHELX software (e.g., SHELXL for refinement) is a common methodology in crystallographic studies of heterocyclic compounds, as noted in and .
- The target compound’s 3,5-dimethylpiperidine group may induce conformational rigidity, similar to the Zn(II) complex’s 4,4'-bipyridyl ligand (), which stabilizes supramolecular architectures via coordination .
Q & A
Q. Q1. What are the established synthetic routes for 3-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of quinazolinone derivatives typically involves cyclization and functionalization steps. For example:
- Step 1: Condensation of 4-chlorobenzaldehyde with thioacetate derivatives to form intermediate thioquinazolinones (as seen in analogous compounds) .
- Step 2: Introduction of the 3,5-dimethylpiperidine-1-carbonyl moiety via nucleophilic acyl substitution or coupling reactions (e.g., using carbodiimide coupling agents).
- Critical Conditions:
- Catalysts: Use of HCl or H₂SO₄ for acid-mediated cyclization .
- Temperature: Reflux in glacial acetic acid (60–100°C) for 5–8 hours to ensure complete reaction .
- Purification: Column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization for high purity (>95%) .
Optimization Tips:
- Adjust stoichiometry of (3,5-dimethylpiperidine)carbonyl chloride to avoid side reactions.
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
Structural Characterization
Q. Q2. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks for diagnostic groups:
- Quinazolinone C=O (~160–170 ppm in 13C NMR).
- Piperidine protons (δ 1.2–3.5 ppm, split due to dimethyl substitution) .
- X-ray Crystallography: Resolve stereochemistry and confirm piperidine conformation (e.g., chair vs. boat). Single-crystal studies require slow evaporation from ethanol/water mixtures .
- FT-IR: Identify thione (C=S, ~1250 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) stretches .
Biological Activity Profiling
Q. Q3. How can researchers evaluate the biological activity of this compound, particularly its enzyme inhibition or receptor-binding potential?
Methodological Answer:
- In Vitro Assays:
- ADME Predictions:
- Validation: Compare computational predictions (e.g., SwissADME) with experimental data to resolve discrepancies .
Advanced: Structure-Activity Relationship (SAR) Studies
Q. Q4. How can systematic SAR studies be designed to identify key functional groups influencing activity?
Methodological Answer:
- Modification Strategy:
- Vary substituents on the piperidine ring (e.g., replace methyl with ethyl or aryl groups).
- Substitute the thione (C=S) with oxo (C=O) or imino (C=N) groups.
- Experimental Design:
- Synthesize 10–15 analogs with controlled substitutions.
- Test against target enzymes (e.g., kinases, CYPs) using dose-response curves (IC₅₀ determination).
- Computational Support:
Addressing Data Contradictions
Q. Q5. How should researchers resolve contradictions in biological activity data across different assay platforms?
Methodological Answer:
- Step 1: Verify compound purity (>95% via HPLC) and stability (e.g., check for degradation in DMSO stocks) .
- Step 2: Standardize assay conditions (e.g., pH, temperature, cell line passage number).
- Step 3: Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Case Example: If CYP3A4 inhibition varies between fluorometric and LC-MS results, validate with a third method (e.g., fluorescent probe substrates).
Computational Modeling and Toxicity Prediction
Q. Q6. Which in silico tools are recommended for predicting ADMET properties and toxicity?
Methodological Answer:
- ADMET Prediction:
- Toxicity Mitigation:
Advanced: Polymorphism and Crystallization Challenges
Q. Q7. How can polymorphism issues during crystallization impact pharmacological studies, and how are they addressed?
Methodological Answer:
- Screening: Use solvent-drop grinding or high-throughput crystallization (24-well plates) to identify stable polymorphs .
- Characterization:
- DSC/TGA to assess thermal stability.
- PXRD to confirm crystal form consistency .
- Impact: Metastable forms may alter solubility (e.g., 10-fold differences in bioavailability).
Stability Under Experimental Conditions
Q. Q8. What strategies ensure the compound’s stability during long-term enzymatic assays or cell-based studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
